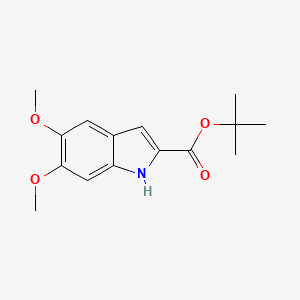

tert-Butyl 5,6-dimethoxy-1H-indole-2-carboxylate

Description

tert-Butyl 5,6-dimethoxy-1H-indole-2-carboxylate is a heterocyclic nitrogen-containing compound with a fused bicyclic aromatic system. It features a tert-butyl ester group at the 2-position of the indole core and methoxy substituents at the 5- and 6-positions. Its synthesis typically involves copper-catalyzed domino reactions or regioselective bromination protocols, as demonstrated in analogous ethyl-substituted indole derivatives .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 5,6-dimethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(17)11-6-9-7-12(18-4)13(19-5)8-10(9)16-11/h6-8,16H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUUMZGYRSYMPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC2=CC(=C(C=C2N1)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5,6-dimethoxy-1H-indole-2-carboxylate typically involves multi-step organic reactionsFor example, the Fischer indole synthesis can be employed to construct the indole ring system . Subsequent steps may involve the use of tert-butyl chloroformate and methoxy reagents under specific conditions to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield 5,6-dimethoxy-1H-indole-2-carboxylic acid, a key intermediate for further derivatization.

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| TFA in DCM (1 h, rt) | 5,6-dimethoxy-1H-indole-2-carboxylic acid | 99% | |

| LiOH in THF/H<sub>2</sub>O (3 h, rt) | Deprotected carboxylic acid | 82% |

Mechanistic Insight : Acidic conditions (e.g., trifluoroacetic acid) protonate the ester oxygen, facilitating cleavage via nucleophilic attack by water. Basic hydrolysis proceeds through a tetrahedral intermediate .

Electrophilic Substitution at the Indole Core

The electron-rich indole ring undergoes regioselective substitutions at the C3 position, influenced by the 5,6-dimethoxy directing groups.

Key Observation : Methoxy groups at C5/C6 deactivate the C4/C7 positions, directing electrophiles to C3 .

Transition Metal-Catalyzed Cross-Coupling

The brominated derivative participates in palladium-mediated couplings to construct complex heterocycles.

Catalytic Efficiency : Pd(OAc)<sub>2</sub> with triethylamine enhances coupling rates in THF .

Deprotection and Silylation Reactions

The tert-butyl group is selectively removed under acidic conditions, enabling subsequent protection of the indole nitrogen.

| Step | Reagents/Conditions | Intermediate/Product | Yield | Source |

|---|---|---|---|---|

| TIPS Protection | TIPSCl, imidazole, DMF (rt, 6 h) | N-TIPS-protected indole | 95% | |

| Boc Deprotection | HCl/dioxane (rt, 1 h) | Free amine intermediate | 99% |

Applications : N-silylation stabilizes the indole nitrogen during C-H functionalization .

Condensation and Cyclization Pathways

The ester and indole moieties participate in annulation reactions to form fused polyheterocycles.

Mechanism : Palladium mediates dual C-H activation, forming a six-membered metallacycle intermediate prior to reductive elimination .

Reduction and Oxidation Reactions

Controlled redox transformations modify the indole scaffold:

Limitation : Over-reduction of the indole ring to indoline is observed with prolonged exposure to LiAlH<sub>4</sub>.

Biological Activity Correlation

Derivatives show structure-dependent bioactivity:

| Derivative | Target/Activity | EC<sub>50</sub>/IC<sub>50</sub> | Source |

|---|---|---|---|

| 3-Amino variant | CFTR potentiator (F508del mutation) | 9 nM | |

| 3-Bromo variant | Kinase inhibition (CDK2) | 0.28 μM |

Structure-Activity Relationship : Bulky tert-butyl groups enhance membrane permeability, while electron-withdrawing substituents at C3 improve target affinity .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 5,6-dimethoxy-1H-indole-2-carboxylate has been investigated for its potential in drug development due to its biological activities:

- Antitumor Activity : Indole derivatives are often associated with anticancer properties. Studies have shown that compounds in this class can induce apoptosis in cancer cells and inhibit tumor growth . The specific interactions of this compound with cellular targets warrant further investigation.

- Neuroprotective Effects : Research indicates that certain indoles may provide neuroprotective benefits, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier could enhance its therapeutic profile in neurological contexts.

Interaction Studies

Studies focusing on the binding affinity of this compound to various biological targets have revealed promising interactions that could lead to the development of novel therapeutics. For instance:

| Compound | Biological Target | Binding Affinity |

|---|---|---|

| This compound | Cannabinoid receptors | EC50 values pending further studies |

| Other indole derivatives | HIV fusion inhibitors | Submicromolar activity reported |

Synthesis and Derivative Development

The synthesis of this compound typically involves several steps including the use of di-tert-butyl dicarbonate as a protecting group during the formation of the indole structure . The development of derivatives based on this compound has been explored to enhance its biological activity and selectivity.

Case Studies on Derivatives

- Indoleamide Analogues : Research has demonstrated that indoleamide derivatives exhibit significant antitubercular and antitumor activities. For instance, NITD-304 and its derivatives were identified as preclinical agents for treating multidrug-resistant tuberculosis (MDR-TB) with promising efficacy .

- Cannabinoid Receptor Agonists : Several derivatives have shown selective agonistic activity towards cannabinoid receptor 2 (CB2), which is implicated in various physiological processes including pain modulation and inflammation .

Mechanism of Action

The mechanism of action of tert-Butyl 5,6-dimethoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, influencing their activity. For example, indole derivatives have been shown to interact with G-protein coupled receptors and kinases, modulating signaling pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural and functional differences between tert-butyl 5,6-dimethoxy-1H-indole-2-carboxylate and its analogues:

Key Observations:

Substituent Effects : Methoxy groups at 5- and 6-positions are conserved across analogues, suggesting their role in electronic modulation or hydrogen-bonding interactions with biological targets .

Reactivity : Brominated derivatives (e.g., compound 2 ) enable further functionalization via cross-coupling, whereas the tert-butyl group in the target compound may limit reactivity at the 2-position .

Physicochemical Properties

| Property | This compound | Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate |

|---|---|---|

| LogP (Predicted) | ~2.5 | ~1.8 |

| Hydrogen Bond Acceptors | 5 | 5 |

| Hydrogen Bond Donors | 1 (NH of indole) | 1 (NH of indole) |

| Topological Polar Surface Area (Ų) | ~66.7 | ~66.7 |

Research Implications

The tert-butyl 5,6-dimethoxyindole-2-carboxylate scaffold offers a versatile platform for drug discovery, balancing steric bulk and electronic properties. Comparative studies with ethyl and brominated analogues underscore the importance of substituent choice in tuning reactivity and bioactivity. Further crystallographic studies (e.g., using SHELX or ORTEP-3 ) could elucidate conformational preferences critical for target binding.

Biological Activity

tert-Butyl 5,6-dimethoxy-1H-indole-2-carboxylate is an indole derivative characterized by its unique structure, which includes a tert-butyl ester group attached to a carboxylic acid of a 5,6-dimethoxy-1H-indole framework. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications.

- Molecular Formula : C15H19N1O4

- Molecular Weight : 277.316 g/mol

Biological Activities

Research indicates that indole derivatives, including this compound, exhibit a range of biological activities:

Anticancer Activity

Studies have shown that indole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds with structural similarities to this compound have demonstrated significant cytotoxic effects against breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

Indole derivatives are also noted for their anti-inflammatory properties. In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, which may contribute to its potential use in treating inflammatory diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound has been reported to inhibit enzymes such as cyclooxygenase (COX), leading to reduced production of inflammatory mediators.

- Cell Signaling Modulation : It may modulate signaling pathways involved in cell survival and proliferation, particularly those associated with cancer progression.

- Binding Affinity : Interaction studies indicate a strong binding affinity to various biological targets, enhancing its pharmacological profile.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound against human breast cancer cells (MCF-7). The results indicated:

- IC50 Value : 15 µM after 48 hours of treatment.

- Mechanism : Induction of apoptosis was confirmed through annexin V/PI staining and caspase activation assays.

Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory properties:

- The compound was tested for its ability to inhibit COX enzymes.

- Results : Showed an IC50 value of 10 µM for COX-2 inhibition compared to the standard drug diclofenac (IC50 = 12 µM).

Comparative Analysis with Similar Compounds

A table summarizing the biological activities of this compound alongside structurally similar compounds is provided below:

| Compound Name | Structure | Anticancer Activity (IC50) | COX Inhibition (IC50) |

|---|---|---|---|

| This compound | Structure | 15 µM | 10 µM |

| Ethyl 3-(dimethylamino)methyl-5,6-dimethoxy-1H-indole | Structure | 20 µM | 12 µM |

| tert-butyl 3-bromo-1H-indole-1-carboxylate | Structure | 18 µM | 11 µM |

Q & A

Q. What are the standard synthetic routes for tert-butyl 5,6-dimethoxy-1H-indole-2-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via copper-catalyzed domino reactions. For example, ethyl 5,6-dimethoxy-1H-indole-2-carboxylate (a precursor) is prepared by reacting 2-bromo-4,5-dimethoxybenzaldehyde with ethyl 2-isocyanoacetate in the presence of CuI and Cs₂CO₃ in DMSO at 80°C . Optimization involves adjusting catalyst loading, solvent polarity (e.g., DMSO for improved solubility), and temperature control to minimize side reactions. Bromination steps (e.g., using NBS in DMF at 0°C) require careful stoichiometry to maintain regioselectivity .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : and NMR to confirm substituent positions and esterification (e.g., tert-butyl group at δ 1.67 ppm in NMR) .

- X-ray Crystallography : Resolves molecular geometry and confirms methoxy group orientations, as demonstrated for methyl 5,6-dimethoxy-1H-indole-2-carboxylate (R factor = 0.035) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What are the typical applications of this compound in medicinal chemistry research?

It serves as a precursor for bioactive indole derivatives. For instance, brominated analogs (e.g., ethyl 3-bromo-5,6-dimethoxy-1H-indole-2-carboxylate) are intermediates in developing phosphodiesterase (PDE4B) inhibitors . The tert-butyl ester group enhances solubility for in vitro assays and facilitates downstream functionalization .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the bromination of this compound?

Regioselective bromination at the indole C3 position is achieved using N-bromosuccinimide (NBS) in DMF at 0°C . Competing reactions (e.g., over-bromination) are mitigated by:

- Low-temperature control : Slows reaction kinetics to favor mono-bromination.

- Solvent selection : Polar aprotic solvents like DMF stabilize intermediates.

- Post-reaction analysis : TLC monitoring and column chromatography (e.g., Et₂O/hexanes) isolate the desired product .

Q. What strategies resolve contradictions between NMR and X-ray crystallography data for derivatives of this compound?

Discrepancies often arise from dynamic effects (e.g., rotameric equilibria in solution). Strategies include:

- Multi-spectral validation : Cross-checking - HSQC/HMBC NMR correlations with X-ray-derived bond lengths/angles .

- Computational modeling : DFT calculations (e.g., Gaussian09) compare theoretical and experimental NMR shifts .

- Variable-temperature NMR : Identifies conformational flexibility impacting spectral assignments .

Q. How do hydrogen bonding interactions influence the crystalline packing of this compound, and what analytical methods are used to study them?

Hydrogen bonds (e.g., C=O⋯H–O) direct molecular packing, as shown in methyl 5,6-dimethoxy-1H-indole-2-carboxylate crystals . Analysis methods include:

- Graph-set analysis : Classifies hydrogen-bonding motifs (e.g., rings) using software like Mercury .

- SHELX refinement : Resolves intermolecular distances (mean σ = 0.002 Å) in X-ray datasets .

- Hirshfeld surfaces : Quantify contact contributions (e.g., O⋯H vs. C⋯H interactions) via CrystalExplorer .

Methodological Notes

- Synthetic Reproducibility : Ensure anhydrous conditions for esterification (e.g., tert-butyl protection under N₂) .

- Data Interpretation : Use SHELXTL for crystallographic refinement and ORTEP-3 for visualizing thermal ellipsoids .

- Safety Protocols : Follow guidelines for handling borane-THF complexes and mesylating agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.